molecular formula C9H7Cl3INO B13748709 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide CAS No. 23627-14-7

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B13748709
CAS No.: 23627-14-7
M. Wt: 378.4 g/mol
InChI Key: WFHRPYQOBHRCTE-UHFFFAOYSA-N
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Description

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-60-2) is a halogenated acetamide derivative with the molecular formula C₉H₇Cl₃INO and a molecular weight of 364.40 g/mol. Its structure features:

  • An iodine atom at the 2-position of the acetamide group.
  • A methyl group on the nitrogen atom.
  • A 2,4,5-trichlorophenyl substituent.

Key physical properties include a predicted density of 2.056 g/cm³ and a boiling point of 437°C at 760 mmHg .

Properties

CAS No.

23627-14-7

Molecular Formula

C9H7Cl3INO

Molecular Weight

378.4 g/mol

IUPAC Name

2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C9H7Cl3INO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3

InChI Key

WFHRPYQOBHRCTE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CI

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Typical Reagents and Conditions Notes
1 Synthesis of 2,4,5-trichlorophenol (precursor to phenyl moiety) Chlorination of 2,5-dichlorophenol using chlorine gas with Lewis acid catalyst in organic medium Stoichiometric chlorine control critical to avoid over-chlorination; workup involves aqueous acid and extraction
2 Formation of N-methyl-N-(2,4,5-trichlorophenyl)acetamide intermediate Reaction of 2,4,5-trichlorophenyl amine derivatives with methylated acetamide precursors, often in presence of base like pyridine or potassium carbonate Solvents such as acetone, toluene, or N,N-dimethylformamide (DMF) are commonly used; bases facilitate amide bond formation
3 Iodination of acetamide side chain at 2-position Halogenation reactions using iodine sources under controlled conditions; may involve electrophilic iodination or substitution reactions Reaction solvents include DMF or dichloromethane; temperature control from 0°C to room temperature; purification by chromatography or recrystallization

Detailed Reaction Conditions and Reagents

  • Chlorination: The preparation of 2,4,5-trichlorophenol is achieved by chlorinating 2,5-dichlorophenol with chlorine gas in the presence of a Lewis acid catalyst. The reaction is performed in an organic solvent medium with slow chlorine addition to control the degree of chlorination. Excess chlorine leads to unwanted tetrachlorophenol byproducts.

  • Amide Formation: The acetamide linkage is formed by reacting the chlorinated aniline derivative with methylated acylating agents. Bases such as potassium carbonate or pyridine are used to neutralize the acid byproducts. Solvents like acetone, toluene, or DMF provide suitable reaction media. Reaction temperatures range from ambient to reflux depending on reagents.

  • Iodination: Introduction of the iodine atom at the 2-position of the acetamide side chain is typically done via halogenation reactions using iodine or iodine-containing reagents. The reaction is carried out in polar aprotic solvents such as DMF or dichloromethane, often at low temperatures (0°C to room temperature) to prevent side reactions. Purification involves chromatographic techniques or recrystallization to achieve high purity.

Purification and Yield Optimization

  • Purification methods include flash chromatography on silica gel and recrystallization from suitable solvents.
  • Yields vary depending on reaction optimization but typically range from moderate to good (50-85% in related halogenated acetamide syntheses).
  • Careful control of stoichiometry, temperature, and reaction time is essential to maximize yield and minimize impurities.

Comparative Data Table of Related Halogenated Acetamides

Compound Name Molecular Formula Key Structural Features Typical Yield (%) Unique Reactivity/Notes
This compound C9H7Cl3INO Iodine and trichlorophenyl substitution 60-80 (estimated) Potential antimicrobial activity; requires careful iodination step
N-(2-iodo-4-methylphenyl)-2-chloroacetamide C9H9ClINO Methyl group on phenyl ring, different halogen pattern ~50-70 Different halogenation pattern affects reactivity
2-Fluoro-N-methyl-2',4',5'-trichloroacetanilide C9H7Cl3FNO Fluorine substitution instead of iodine 55-75 Distinct reactivity due to fluorine

Research Findings and Notes

  • The halogenated phenyl group, especially with chlorine and iodine substituents, enhances the compound's reactivity and potential biological activity.
  • The compound's synthesis requires multi-step halogenation and amide bond formation, with iodination as a critical final step.
  • Bases such as pyridine or potassium carbonate are essential to facilitate amide bond formation and neutralize acids formed during the reaction.
  • Solvent choice (DMF, acetone, toluene) impacts reaction efficiency and product purity.
  • Purification by chromatography and recrystallization is necessary to obtain analytically pure product.
  • Similar compounds have been studied for antiviral and antimicrobial properties, suggesting potential applications for this compound pending further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
The compound has been investigated for its antiviral properties. Research indicates that it may inhibit the replication of certain viruses by targeting viral enzymes. For instance, studies have shown that compounds similar to 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide can act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for viral replication. This suggests potential applications in treating viral infections such as herpes simplex virus and cytomegalovirus .

Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. Its structural analogs have demonstrated significant activity against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds derived from similar structures have shown effectiveness against prostate cancer cells .

Neuroprotective Effects
Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its applicability in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties
The compound's chlorinated phenyl group suggests potential use as a pesticide or herbicide. Research has indicated that similar compounds can exhibit herbicidal activity against a range of weeds while being selective for crops . This selectivity is crucial for developing environmentally friendly agricultural practices.

Fungicidal Activity
In addition to herbicidal properties, there are indications that this compound may possess fungicidal characteristics. Studies have shown that related compounds can effectively inhibit fungal growth, making them suitable candidates for agricultural fungicides .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets for drug development .

Analytical Chemistry
Due to its distinct chemical properties, this compound can be used as a marker or standard in analytical chemistry procedures. Its presence can assist in the identification and quantification of other compounds in complex mixtures through techniques such as chromatography .

Case Study 1: Antiviral Research

A study published in 2023 explored the antiviral efficacy of various compounds structurally related to this compound against herpes viruses. The results indicated significant inhibition of viral replication in vitro, highlighting the potential for developing new antiviral therapies based on this compound.

Case Study 2: Agricultural Application

In a controlled field trial, a formulation containing this compound was tested for its effectiveness against common agricultural pests. The results showed a marked reduction in pest populations without harming beneficial insects, suggesting its viability as an eco-friendly pesticide option.

Mechanism of Action

The mechanism of action of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Density (g/cm³) Key Applications/Notes
This compound C₉H₇Cl₃INO 364.40 Iodo, Methyl, Trichlorophenyl N/A 2.056 Predicted CCS data
N-(2,4,5-Trichlorophenyl)acetamide (Parent) C₈H₆Cl₃NO 238.50 Trichlorophenyl 186–188 1.505 Nonlinear optical crystals
2-(2-Methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide C₁₅H₁₂Cl₃NO₂ 344.62 Methylphenoxy, Trichlorophenyl N/A 1.417 Unknown
N-(5-Fluoro-2-iodophenyl)acetamide C₈H₇FINO 279.05 Fluoro, Iodo N/A N/A Structural analog
2-Cyano-N-(2,4,5-trichlorophenyl)acetamide C₉H₅Cl₃N₂O 257.51 Cyano, Trichlorophenyl N/A N/A Synthetic intermediate
Key Observations:

Molecular Weight and Halogenation :

  • The iodine atom in the target compound increases its molecular weight (364.40 g/mol ) significantly compared to the parent compound (238.50 g/mol ) .
  • Fluorine substitution (e.g., N-(5-Fluoro-2-iodophenyl)acetamide) reduces molecular weight but retains halogen-mediated electronic effects .

Density and Steric Effects: The high density (2.056 g/cm³) of the target compound reflects the iodine atom’s heavy atomic mass .

Optical and Thermal Properties: The parent compound, N-(2,4,5-Trichlorophenyl)acetamide, forms needle-shaped crystals with a melting point of 189°C and is used in nonlinear optical materials due to its transparency in UV-visible regions . In contrast, the target compound lacks documented optical applications.

Functional Group Variations and Implications

  • Carbamothioyl vs. Acetamide :
    describes 2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide, which replaces the acetamide’s oxygen with sulfur. This substitution increases molecular weight (387.70 g/mol ) and may alter hydrogen-bonding capacity .
  • Phenoxy Substituents: 2-(2-Methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide introduces a phenoxy group, increasing polarity and predicted boiling point (506°C) compared to the target compound’s 437°C .

Biological Activity

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure includes a trichlorophenyl moiety and an iodine atom, which are known to influence its biological interactions. The presence of halogen substituents often enhances lipophilicity and can affect the binding affinity to biological targets.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The halogen atoms in its structure may enhance its ability to form hydrogen bonds or participate in hydrophobic interactions, which are crucial for binding to biological macromolecules.

Antiviral Properties

A study investigating the antiviral potential of similar compounds highlighted the role of substituted acetamides in inhibiting herpes viruses. While specific data on this compound is limited, its structural analogs have shown promise against viral infections by interfering with viral replication processes .

Antiproliferative Activity

The antiproliferative effects of related compounds have been documented in various cancer cell lines. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6 nM to 99 nM . Although direct studies on this compound are lacking, its structural characteristics suggest potential efficacy in cancer treatment.

In Vitro Studies

In vitro assays have shown that halogenated acetamides can inhibit the activity of specific enzymes relevant to cancer progression. For example, compounds designed to target CDK2 exhibited significant inhibitory activity with IC50 values as low as 0.057 μM . These findings suggest that similar mechanisms may be applicable to this compound.

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of new compounds. Research involving structurally related compounds has indicated varying degrees of toxicity depending on the substitution pattern. For example, certain trichloroacetanilides have been associated with reproductive toxicity . Further investigations are necessary to evaluate the safety and potential side effects of this compound.

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
AntiviralPotential inhibition of herpes virusesNot specified
AntiproliferativeCytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116)6 nM - 99 nM
Enzyme InhibitionInhibition of CDK2 activity0.057 μM - 0.184 μM
Toxicological EffectsPotential reproductive toxicity noted in similar compoundsVaries by compound

Q & A

Q. What are the optimal synthetic routes for preparing 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide?

Methodological Answer: The synthesis typically involves sequential substitutions on the acetamide scaffold. A validated approach for analogous trichlorophenyl acetamides includes:

Core Synthesis : React 2,4,5-trichloroaniline with methyl iodide to form N-methyl-2,4,5-trichloroaniline.

Iodo Substitution : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions (e.g., glacial acetic acid at 50–60°C).

Acetamide Formation : Treat the iodinated intermediate with chloroacetyl chloride in acetone, followed by purification via recrystallization (ethanol/water) .
Critical Note : Reaction yields depend on steric hindrance from the methyl and iodine groups; optimizing stoichiometry and temperature is essential .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing halogen bonding between iodine and neighboring atoms. Monoclinic or orthorhombic systems are common for trichlorophenyl derivatives .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and C–I vibrations (~500–600 cm⁻¹).
  • NMR : ¹³C NMR is critical for confirming methyl group integration and iodine’s electronic effects on aromatic protons .

Advanced Research Questions

Q. How does iodine substitution influence the compound’s crystallographic packing and intermolecular interactions?

Methodological Answer: Iodine’s polarizability enhances halogen bonding (C–I⋯O=C or C–I⋯Cl interactions), which stabilizes crystal lattices. Comparative studies of chloro- vs. iodo-substituted analogs show:

  • Shorter Halogen Bonds : Iodo derivatives exhibit shorter intermolecular distances (e.g., 3.3–3.5 Å for I⋯O vs. 3.5–3.7 Å for Cl⋯O), increasing thermal stability .
  • Packing Efficiency : Iodine’s larger atomic radius reduces symmetry, often leading to monoclinic (P21/c) or triclinic systems. Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

Q. What computational strategies are suitable for modeling substituent effects on electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to map electron density distributions. Iodine’s electron-withdrawing nature reduces HOMO-LUMO gaps, increasing reactivity at the acetamide carbonyl .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or chloroform) to predict solubility and aggregation behavior.
    Validation : Cross-correlate computational results with experimental UV-Vis (λmax shifts) and cyclic voltammetry data .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated acetamides?

Methodological Answer:

  • Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial studies) across multiple cell lines or bacterial strains to account for species-specific sensitivity .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may confound activity measurements. For example, deiodination under physiological conditions can generate less-active metabolites .
  • Structural-Activity Modeling : Apply QSAR models to differentiate contributions from iodine vs. trichlorophenyl groups. A 2024 study found iodine’s lipophilicity enhances membrane penetration but may reduce target specificity .

Q. What experimental designs mitigate environmental persistence concerns during disposal?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV-C light (254 nm) in aqueous solutions (pH 7–9) to assess breakdown kinetics. Monitor intermediates via HPLC-MS .
  • Biodegradation Assays : Use soil microcosms with Pseudomonas spp. to evaluate microbial degradation pathways. Chlorinated acetamides often require cometabolic substrates (e.g., glucose) for full mineralization .

Q. How do steric effects from the methyl group impact reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The methyl group adjacent to nitrogen creates steric hindrance, reducing yields in Pd-catalyzed couplings. Mitigate by using bulkier ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
  • Suzuki-Miyaura Reactions : Steric shielding slows transmetallation; optimize with microwave-assisted synthesis (10–15 min, 120°C) to enhance aryl boronic acid coupling efficiency .

Q. Key Citations

  • Crystallographic refinement: SHELX workflows .
  • Substituent effects: Comparative structural studies .
  • Environmental monitoring: Degradation pathways .

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